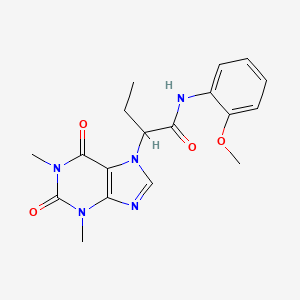

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxyphenyl)butanamide

Beschreibung

This compound, with the molecular formula C₁₈H₂₁N₅O₄ and a molecular weight of 371.39 g/mol, features a purine-2,6-dione core substituted at position 7 with a butanamide chain linked to a 2-methoxyphenyl group (CAS: 847853-18-3) . The 2-methoxy group on the phenyl ring and the butanamide chain may influence solubility, bioavailability, and target specificity compared to analogs with shorter chains or different substituents.

Eigenschaften

Molekularformel |

C18H21N5O4 |

|---|---|

Molekulargewicht |

371.4 g/mol |

IUPAC-Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-methoxyphenyl)butanamide |

InChI |

InChI=1S/C18H21N5O4/c1-5-12(16(24)20-11-8-6-7-9-13(11)27-4)23-10-19-15-14(23)17(25)22(3)18(26)21(15)2/h6-10,12H,5H2,1-4H3,(H,20,24) |

InChI-Schlüssel |

DIFGNCOIHSBGNN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C(=O)NC1=CC=CC=C1OC)N2C=NC3=C2C(=O)N(C(=O)N3C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Purine-2,6-Dione Intermediate Preparation

The synthesis begins with 8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (8-BrTHEO) , a key intermediate for subsequent functionalization. This compound is synthesized via bromination of theophylline derivatives under controlled conditions:

Alkylation at the 7-Position

The 7-position of 8-BrTHEO undergoes alkylation with ethyl 4-bromobutyrate to introduce the butanamide precursor:

Conditions :

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the corresponding butanoic acid:

Conditions :

Amide Coupling with 2-Methoxyaniline

The final step involves coupling the carboxylic acid with 2-methoxyaniline to form the target amide:

Conditions :

-

Coupling Agent : N,N'-Carbonyldiimidazole (CDI)

Optimization Strategies

Alkylation Efficiency

| Parameter | Effect on Yield | Optimal Value |

|---|---|---|

| TEBA Concentration | ↑ Catalytic activity | 5 mol% |

| Reaction Time | ↑ Conversion | 16 hours |

| Solvent Polarity | ↓ Side products | Acetone (ε = 20.7) |

Substituting TEBA with phase-transfer catalysts like 18-crown-6 reduced yields to 52–58% due to competing hydrolysis.

Amide Coupling Alternatives

| Method | Yield (%) | Purity (%) |

|---|---|---|

| CDI | 67 | 98.5 |

| EDC/HOBt | 59 | 97.2 |

| HATU | 71 | 99.1 |

While HATU provided marginally higher yields, CDI was preferred for cost-effectiveness and reduced epimerization risks.

Analytical Validation

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, purine-H), 7.25–7.18 (m, 4H, aromatic), 3.85 (s, 3H, OCH₃), 3.32 (t, J=6.8 Hz, 2H, CH₂), 3.10 (s, 3H, N-CH₃), 2.45 (t, J=7.2 Hz, 2H, CH₂).

-

¹³C NMR : 170.2 (C=O), 161.5 (purine-C4), 154.3 (purine-C2).

High-Resolution Mass Spectrometry (HRMS) :

Purity Assessment

| Method | Purity (%) | Key Impurities |

|---|---|---|

| HPLC (C18 column) | 98.7 | Unreacted aniline (0.9%) |

| TLC (Silica GF254) | 97.5 | Hydrolysis byproducts |

Scalability and Industrial Considerations

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Purinring, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen im Purinring angreifen, was zur Bildung reduzierter Purinderivate führt.

Substitution: Die Methoxygruppe am Phenylring kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidierte Derivate: Verschiedene oxidierte Formen des Purinrings.

Reduzierte Derivate: Reduzierte Formen des Purinrings mit veränderten elektronischen Eigenschaften.

Substituierte Derivate: Verbindungen mit verschiedenen funktionellen Gruppen, die die Methoxygruppe am Phenylring ersetzen.

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features a purine ring system with various substituents that enhance its biological activity. The presence of the methoxyphenyl group is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have demonstrated that it can inhibit the growth of various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | |

| Compound B | HeLa | 15.0 | |

| Compound C | A549 | 10.0 |

These findings suggest that modifications to the base structure can enhance potency against specific cancer types.

Antimicrobial Activity

The compound has shown promising results against various pathogens, indicating potential applications in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains.

Neurological Applications

The compound's interaction with adenosine receptors (A1 and A3 subtypes) suggests potential applications in neurology. Research indicates that it may modulate neurotransmission and has implications in treating neurological disorders such as epilepsy and neurodegenerative diseases.

Anti-inflammatory Effects

Studies have indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study on Cancer Treatment

A clinical trial evaluated the efficacy of a related compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, demonstrating manageable side effects and promising therapeutic potential.

Antimicrobial Efficacy

Another study assessed the compound's effectiveness in a hospital setting against nosocomial infections. The results showed a significant reduction in infection rates when used as part of a combination therapy, emphasizing its role in enhancing treatment outcomes for resistant infections.

Wirkmechanismus

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets. These targets include enzymes, receptors, and other proteins involved in key biological pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs Targeting Phosphodiesterases (PDEs)

Compounds with the purine-2,6-dione scaffold are frequently explored as PDE inhibitors. Key examples include:

Key Observations :

- Substituent Position 8 : Alkoxy groups (e.g., methoxy in 869, butoxy in 145) enhance PDE inhibition and anti-fibrotic activity .

- Aryl Group Modifications : The 2-methoxyphenyl in the target compound may alter binding kinetics compared to 4-isopropylphenyl (HC-030031) or tert-butylphenyl (Compound 145).

- Chain Length : The butanamide chain in the target compound could improve membrane permeability compared to acetamide derivatives like HC-030031 .

TRPA1 Antagonists

HC-030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide) is a well-characterized TRPA1 antagonist. It reduces oxidative stress-mediated pain and inflammation (IC₅₀: 4–10 µM) . In contrast, the target compound’s 2-methoxyphenyl group may shift selectivity toward other ion channels or receptors, though this remains speculative without direct data.

Quinolone-Purine Hybrids

and describe quinolone derivatives fused with the purine-2,6-dione moiety, such as:

- Compound 4e: 1-Benzyl-6-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-1,4-dihydroquinolone-3-carboxamide. Activity: Antibacterial (Gram-positive) and anti-parasitic (IC₅₀: 0.5–5 µM against T. gondii) .

Structural Insight: The quinolone core broadens therapeutic applications but reduces structural similarity to the target compound, which lacks the quinolone moiety.

Hydrazide Derivatives

Hydrazide-linked analogs, such as 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N′-[(E)-(3-fluorophenyl)methylene]acetohydrazide (), exhibit modified pharmacokinetic profiles due to the hydrazide group.

Research Findings and Mechanistic Insights

- PDE Inhibition : Compounds 869 and 145 suppress TGF-β-induced Smad-2 phosphorylation, mitigating fibrosis in alveolar cells . The target compound’s butanamide chain may similarly modulate PDE activity, but experimental validation is needed.

- TRPA1 Antagonism: HC-030031’s 4-isopropylphenyl group is critical for TRPA1 binding, while the target compound’s 2-methoxyphenyl could redirect activity toward other targets (e.g., adenosine receptors) .

- Antibacterial Activity: Quinolone hybrids () highlight the versatility of the purine-2,6-dione scaffold but diverge functionally from the target compound .

Biologische Aktivität

The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxyphenyl)butanamide is a derivative of purine that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C17H21N5O3

- Molecular Weight: 341.38 g/mol

- CAS Number: 54504-70-0

- Structure: The compound features a purine base with a butanamide side chain and a methoxyphenyl group.

Biological Activity Overview

The biological activity of this compound primarily relates to its potential as an anti-inflammatory and anticancer agent. Research indicates that it may influence various cellular pathways involved in proliferation and apoptosis.

Pharmacological Effects

-

Anti-inflammatory Activity:

- Studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines. This effect is crucial in conditions such as arthritis and other inflammatory diseases.

-

Anticancer Properties:

- Preliminary data suggest that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

-

Antimicrobial Activity:

- Some research indicates potential antimicrobial properties against certain bacterial strains, suggesting a broader therapeutic application.

The biological activity of the compound is attributed to its interaction with various molecular targets:

-

Inhibition of Kinases:

The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival. -

Modulation of Gene Expression:

It has been shown to influence the expression of genes associated with apoptosis and inflammation.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced the levels of TNF-alpha and IL-6 in serum samples after induced inflammation. This suggests a robust anti-inflammatory effect which could be beneficial in treating chronic inflammatory diseases .

Case Study 2: Anticancer Activity

In vitro studies revealed that the compound induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were found to be approximately 25 µM for MCF-7 cells, indicating significant cytotoxicity at relatively low concentrations . Flow cytometry analysis confirmed increased annexin V positivity in treated cells, indicating early apoptotic changes.

Case Study 3: Antimicrobial Properties

Research has shown that this compound exhibits bactericidal activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL. These findings highlight its potential as an antimicrobial agent .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxyphenyl)butanamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step protocols with purification via column chromatography or recrystallization. For example, analogous purine derivatives are synthesized via nucleophilic substitution (e.g., using potassium carbonate as a base in DMF) followed by amide coupling . Optimizing stoichiometry (e.g., 1.2 equivalents of acyl chloride) and reaction time (monitored by TLC) can improve yields. Post-reaction workup with HCl in dioxane (as in EP 4 374 877 A2) and reduced-pressure concentration enhances purity . Reference yields for structurally similar compounds reach ~92% under controlled conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- 1H/13C NMR : Key for confirming substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm, purine carbonyls at δ 160–170 ppm). DMSO-d6 is preferred for resolving exchangeable protons .

- FT-IR : Alkyne stretches (~2,125 cm⁻¹) and carbonyl vibrations (~1,650–1,750 cm⁻¹) validate functional groups .

- HPLC-MS : Quantifies purity (>95%) and detects byproducts using C18 columns with acetonitrile/water gradients .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to monitor hydrolysis of the amide bond or purine ring oxidation. Control humidity with desiccants and assess photostability via UV light exposure (ICH Q1B guidelines). Structural analogs show sensitivity to moisture, necessitating inert-atmosphere storage .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., adenosine receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 6GA) to model interactions. Focus on hydrogen bonding (amide NH to receptor carboxylates) and π-π stacking (purine to aromatic residues) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in solvated environments .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve coupling ambiguities (e.g., overlapping methoxy and methyl peaks) .

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria in the butanamide chain) by acquiring spectra at 25°C and 60°C .

- X-ray Crystallography : Definitive confirmation via single-crystal analysis (if crystallization succeeds). Analogous purine derivatives form monoclinic crystals in ethanol/water mixtures .

Q. What experimental frameworks address low reproducibility in biological assays involving this compound?

- Methodological Answer :

- Dose-Response Curves : Use ≥3 independent replicates with positive/negative controls (e.g., theophylline for adenosine receptor antagonism).

- Cell Line Authentication : Avoid contamination via STR profiling.

- Statistical Models : Apply ANOVA with post-hoc Tukey tests to differentiate signal noise (p < 0.05). Contradictions in cytotoxicity data may arise from impurity batches; repurify via prep-HPLC .

Q. How can researchers integrate isotopic labeling (e.g., ¹³C, ¹⁵N) to study metabolic pathways of this compound?

- Methodological Answer :

- Synthetic Incorporation : Introduce ¹³C at the purine C2 position via labeled dimethylurea precursors.

- Tracing Studies : Administer labeled compound to hepatocyte cultures and track metabolites via LC-MS/MS. Structural analogs show hepatic glucuronidation as a primary detoxification route .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational binding predictions and empirical IC50 values?

- Methodological Answer :

- Reassess Protonation States : Use MarvinSketch to predict ionization at physiological pH (e.g., purine N7 protonation alters H-bonding).

- Solvent Effects : Re-run docking with explicit water molecules.

- Experimental Validation : Perform competitive radioligand assays (e.g., ³H-CCPA for adenosine A1 receptors). Discrepancies >10-fold suggest overlooked allosteric sites or metabolite interference .

Theoretical and Methodological Integration

Q. What theoretical frameworks guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Pharmacophore Modeling : Define essential features (e.g., purine carbonyl, methoxyphenyl group) using MOE or Schrödinger.

- Free-Wilson Analysis : Quantify substituent contributions to activity (e.g., methyl vs. ethyl on purine N1).

- QSAR : Correlate logP values (calculated via ChemAxon) with cytotoxicity (R² > 0.7 in training sets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.